Centchroman hydrochloride

Übersicht

Beschreibung

Centchroman hydrochloride, also known as ormeloxifene hydrochloride, is a selective estrogen receptor modulator. It is primarily known for its use as a nonsteroidal oral contraceptive. This compound was developed in India and has been marketed under various trade names such as Saheli, Centron, and Sevista . It is unique in its once-a-week dosage regimen, making it a convenient option for contraception.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of centchroman hydrochloride involves multiple steps, starting with the preparation of the chroman ring system. The key steps include:

- Formation of the chroman ring through cyclization reactions.

- Introduction of the methoxy and phenyl groups.

- Attachment of the pyrrolidine moiety via ether linkage.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-performance liquid chromatography (HPLC) for purification.

- Fractional crystallization to separate enantiomers.

- Conversion of free bases to hydrochloride salts .

Analyse Chemischer Reaktionen

Types of Reactions: Centchroman hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Wissenschaftliche Forschungsanwendungen

Centchroman hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying selective estrogen receptor modulators.

Biology: Studied for its effects on cellular processes and receptor binding.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Centchroman hydrochloride exerts its effects by selectively modulating estrogen receptors. It binds to estrogen receptors in target tissues, leading to either agonistic or antagonistic effects depending on the tissue type. This selective binding prevents the implantation of the fertilized ovum in the uterus, thereby acting as a contraceptive . Additionally, it does not suppress ovulation or interfere with the hypothalamic-pituitary-ovarian axis .

Vergleich Mit ähnlichen Verbindungen

Centchroman hydrochloride is unique among selective estrogen receptor modulators due to its once-a-week dosage regimen and minimal side effects. Similar compounds include:

Tamoxifen: Used primarily for breast cancer treatment.

Raloxifene: Used for osteoporosis and breast cancer prevention.

Clomiphene: Used for ovulation induction in infertility treatments.

This compound stands out due to its nonsteroidal nature and convenience of use, making it a preferred choice for contraception in certain populations.

Biologische Aktivität

Centchroman hydrochloride, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has garnered attention for its multifaceted biological activities. This compound is primarily recognized for its contraceptive properties and therapeutic applications in various gynecological conditions, including dysfunctional uterine bleeding and mastalgia. Its unique mechanism of action allows it to exhibit both estrogenic and anti-estrogenic effects, depending on the target tissue.

Centchroman functions by selectively binding to estrogen receptors, which leads to varied biological responses in different tissues:

- Estrogenic Effects : In bone tissue, Centchroman promotes bone density and has anti-osteoporotic effects, making it beneficial for postmenopausal women at risk of osteoporosis .

- Anti-estrogenic Effects : In reproductive tissues, it suppresses estrogenic activity, which can help manage conditions like endometriosis and fibrocystic breast disease .

Pharmacokinetics

The pharmacokinetic profile of Centchroman reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : After oral administration, peak serum concentrations are reached within 4 to 6 hours. The compound demonstrates a prolonged half-life of approximately 165 to 168 hours in women .

- Distribution : Centchroman is capable of crossing the blood-milk barrier, with a milk-to-serum concentration ratio indicating minimal excretion into breast milk (approximately 2.5% of the maternal dose) .

- Metabolism : The primary metabolite identified is 7-desmethylcentchroman, which is detectable in various tissues but not in plasma after 96 hours post-administration .

Clinical Applications

Centchroman has been studied for various clinical applications beyond contraception:

- Mastalgia and Fibroadenoma : Clinical trials indicate that Centchroman effectively reduces pain associated with mastalgia and can decrease the size of fibroadenomas. In a study involving patients with fibroadenoma, a significant reduction in size was observed without severe side effects .

- Dysfunctional Uterine Bleeding : Centchroman's anti-estrogenic properties make it a viable option for managing abnormal uterine bleeding. It has shown efficacy in regulating menstrual cycles without the side effects commonly associated with hormonal treatments .

Case Studies

Several case studies highlight the effectiveness and safety profile of Centchroman:

- Study on Mastalgia : A prospective study involving patients with mastalgia reported that Centchroman administration led to significant symptom relief within three months. Side effects were minimal, with only a small percentage experiencing delayed menstruation .

- Fibroadenoma Management : In another clinical trial focusing on multiple fibroadenomas, patients treated with Centchroman exhibited regression of tumor size without recurrence during follow-up periods .

Comparative Analysis

The following table summarizes the biological activities and clinical applications of Centchroman compared to traditional hormonal contraceptives:

| Feature | Centchroman (Ormeloxifene) | Traditional Hormonal Contraceptives |

|---|---|---|

| Administration Frequency | Once weekly | Daily |

| Side Effects | Minimal (e.g., delayed menses) | Common (nausea, weight gain) |

| Estrogenic Activity | Tissue-selective | Systemic |

| Use in Osteoporosis | Yes | No |

| Impact on Menstrual Cycle | Regulates | May cause irregularities |

Eigenschaften

IUPAC Name |

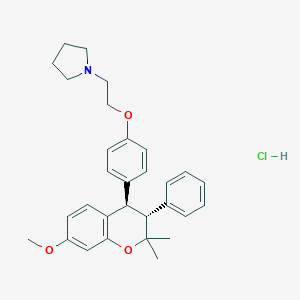

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUGBSQWQXLHB-XZVFQGBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965301 | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51023-56-4, 79386-05-3, 92083-15-3 | |

| Record name | Centhchroman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL3LAI70F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.